molecular formula C9H7NO3 B1595737 2-Methyl-1,3-benzoxazole-7-carboxylic acid CAS No. 52395-92-3

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Cat. No. B1595737
CAS RN: 52395-92-3
M. Wt: 177.16 g/mol
InChI Key: KDPOFQJHFWJFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and p-toluenesulfonic acid monohydrate (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].O.[C:13]1(C)C=CC(S(O)(=O)=O)=C[CH:14]=1>C(OCC)(OCC)(OCC)C>[CH3:13][C:14]1[O:11][C:3]2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.4 mmol
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)O
Name
Quantity
0.34 mmol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5.77 mL
Type
solvent
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue is washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.